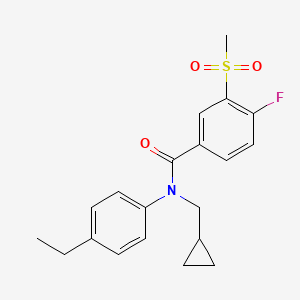![molecular formula C20H20N2O6 B7429510 4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoyl]amino]-3-methoxybenzamide](/img/structure/B7429510.png)
4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoyl]amino]-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoyl]amino]-3-methoxybenzamide, also known as Compound X, is a novel small molecule that has attracted significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoyl]amino]-3-methoxybenzamide X is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are critical for cell survival and proliferation. It has been shown to inhibit the activity of several enzymes, including histone deacetylases and topoisomerases, which are involved in DNA replication and repair. Furthermore, it has been reported to modulate the expression of various genes that are involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoyl]amino]-3-methoxybenzamide X has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, modulation of gene expression, and inhibition of pro-inflammatory cytokine production. These effects are believed to be mediated through the inhibition of various signaling pathways that are critical for cell survival and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoyl]amino]-3-methoxybenzamide X has several advantages for lab experiments, including its high potency and selectivity, low toxicity, and ease of synthesis. However, it also has some limitations, including its poor solubility in aqueous solutions and its limited bioavailability.
Zukünftige Richtungen
There are several potential future directions for the study of 4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoyl]amino]-3-methoxybenzamide X, including the identification of its molecular targets and the development of more potent and selective derivatives. Furthermore, it may be possible to use 4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoyl]amino]-3-methoxybenzamide X as a lead compound for the development of novel therapeutics for various diseases, including cancer, neurodegenerative disorders, and inflammation. Additionally, further studies are needed to investigate the pharmacokinetic and pharmacodynamic properties of 4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoyl]amino]-3-methoxybenzamide X and its derivatives.
Synthesemethoden
4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoyl]amino]-3-methoxybenzamide X is synthesized using a multi-step process that involves the condensation of 3-methoxybenzoic acid with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid followed by the addition of a 4-oxobutanoyl group and an amino group. The final product is obtained through purification and isolation.
Wissenschaftliche Forschungsanwendungen
4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoyl]amino]-3-methoxybenzamide X has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. It has been shown to exhibit potent anti-tumor activity by inhibiting the proliferation and inducing apoptosis in cancer cells. Furthermore, it has been demonstrated to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, it has been reported to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
4-[[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoyl]amino]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6/c1-26-17-11-13(20(21)25)2-4-14(17)22-19(24)7-5-15(23)12-3-6-16-18(10-12)28-9-8-27-16/h2-4,6,10-11H,5,7-9H2,1H3,(H2,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWXKBDYMBJYPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)N)NC(=O)CCC(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS,6aR)-5-[5-(3,4-dichlorophenyl)-5-oxopentanoyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B7429433.png)
![Methyl 5-[3-[4-(trifluoromethoxy)phenyl]propanoyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B7429438.png)
![Methyl 5-(4-cyano-3-phenylbutanoyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B7429454.png)
![[1-(Dimethylamino)cyclobutyl]-[4-(6-fluoropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7429463.png)
![1-(2,5-dimethylphenyl)-N-[4-(methylamino)-4-oxobutan-2-yl]benzimidazole-5-carboxamide](/img/structure/B7429469.png)
![[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methylcyclopentyl)methanone](/img/structure/B7429476.png)

![6,7-dimethoxy-2-[(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptan-5-yl]quinazolin-4-amine](/img/structure/B7429485.png)
![N-(3-methyl-3-methylsulfonylbutyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7429490.png)
![rac-tert-butyl (3aR,6aR)-1-[3-(prop-2-enamido)propanoyl]-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate](/img/structure/B7429505.png)
![N-(cyclohexylmethyl)-2-[[(2R)-2-methoxy-2-phenylacetyl]amino]-2-methylpropanamide](/img/structure/B7429508.png)
![1-[3-(Morpholin-4-ylmethyl)piperidin-1-yl]-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl)ethane-1,2-dione](/img/structure/B7429520.png)
![1-[(5-Bromo-2-methylphenyl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7429527.png)
![4-(1H-benzimidazol-2-yl)-N-[1-(3,4-dimethylphenyl)-3-hydroxypropan-2-yl]butanamide](/img/structure/B7429531.png)